meta-Fexofenadine meta-Fexofenadine An impurity of Fexofenadine. Fexofenadine is a non-sedating antihistamine that selectively antagonizes the histamine H1 receptor with a Ki value of 10 nM and exhibits anti-inflammatory effects.
Brand Name: Vulcanchem
CAS No.: 479035-75-1
VCID: VC0192769
InChI: InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)
SMILES: CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Molecular Formula: C32H39NO4
Molecular Weight: 501.67

meta-Fexofenadine

CAS No.: 479035-75-1

Cat. No.: VC0192769

Molecular Formula: C32H39NO4

Molecular Weight: 501.67

Purity: > 95%

* For research use only. Not for human or veterinary use.

meta-Fexofenadine - 479035-75-1

Specification

CAS No. 479035-75-1
Molecular Formula C32H39NO4
Molecular Weight 501.67
IUPAC Name 2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid
Standard InChI InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)
SMILES CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O
Appearance White to Off-White Solid

Introduction

Chemical Identity and Structure

Meta-Fexofenadine, also known as meta-MDL-16455, is chemically identified as 2-(3-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid. With CAS number 479035-75-1, this compound is structurally related to Fexofenadine but differs in the position of specific functional groups .

Basic Chemical Properties

Meta-Fexofenadine exhibits the following fundamental properties:

PropertyValue
Molecular FormulaC32H39NO4
Molecular Weight501.65636 g/mol
CAS Number479035-75-1
FDA UNII6MJ77LD5RJ
AppearanceSolid at room temperature

Physical Properties

The compound demonstrates the following physical characteristics:

PropertyValue
Boiling Point683.8±55.0 °C (Predicted)
Density1.171±0.06 g/cm³ (Predicted)
pKa4.36±0.10 (Predicted)
Storage RequirementsStore at -20°C

These properties have been determined through analytical prediction models rather than direct experimental measurements in many cases .

Structural Relationship to Fexofenadine

Meta-Fexofenadine is specifically classified as an isomer and recognized impurity of Fexofenadine (MDL-16455) . While Fexofenadine features the carboxylic acid group in the para position of the phenyl ring, meta-Fexofenadine has this functional group shifted to the meta position, as the name suggests .

Structural Differentiation

The key structural difference between meta-Fexofenadine and Fexofenadine lies in the position of attachment of the α,α-dimethylbenzeneacetic acid moiety to the phenyl ring:

  • Fexofenadine: 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetic acid

  • Meta-Fexofenadine: 3-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-α,α-dimethylbenzeneacetic acid

This positional isomerism is critical for analytical chemists and pharmaceutical manufacturers who must identify and quantify this compound in Fexofenadine preparations.

Significance in Pharmaceutical Analysis

Meta-Fexofenadine holds considerable importance in pharmaceutical quality control and analysis.

Role as a Reference Standard

Parent Compound Context: Fexofenadine

To fully understand the significance of meta-Fexofenadine, it is essential to consider the pharmaceutical relevance of its parent compound, Fexofenadine.

Therapeutic Applications of Fexofenadine

Fexofenadine is a selective H1-receptor antagonist widely used for:

  • Seasonal allergic rhinitis

  • Chronic idiopathic urticaria

  • Other allergic conditions

Pharmacokinetic Properties of Fexofenadine

The parent compound exhibits the following pharmacokinetic profile:

ParameterValue
BioavailabilityApproximately 33%
Time to Peak Plasma Concentration1-3 hours
Protein Binding60-70% (primarily to albumin and α1-acid glycoprotein)
MetabolismMinimal (approximately 5% undergoes hepatic metabolism)
Elimination Half-life11-15 hours
Primary Elimination RouteBiliary and renal excretion

Understanding these properties provides context for the potential impact of meta-Fexofenadine as an impurity in pharmaceutical formulations .

Research Applications

Meta-Fexofenadine is primarily used in research settings for specific applications related to pharmaceutical development and analysis.

Pharmaceutical Research

The compound serves several important functions in pharmaceutical research:

  • As a reference standard for developing and validating analytical methods

  • In impurity profiling studies of Fexofenadine formulations

  • For investigating structure-activity relationships of antihistamines

  • In stability studies of Fexofenadine products

Analytical Methods for Detection

Various analytical methods have been developed for the detection and quantification of meta-Fexofenadine in pharmaceutical preparations.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method used for meta-Fexofenadine analysis:

  • Stability-indicating HPLC methods have been specifically developed for Fexofenadine hydrochloride and its impurities

  • These methods typically employ reverse-phase chromatography with UV detection

  • Validated for specificity, linearity, accuracy, precision, and robustness

Spectroscopic Methods

Complementary analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared Spectroscopy for functional group identification

Comparative Analysis with Related Compounds

Understanding meta-Fexofenadine in context requires comparison with structurally related compounds.

Comparison with Other Fexofenadine Impurities

Meta-Fexofenadine is one of several identified impurities in Fexofenadine preparations:

ImpurityChemical RelationshipSignificance
Meta-FexofenadinePositional isomer (meta-substituted)European Pharmacopoeia (EP) Impurity B
Other isomeric formsVarious structural variationsRequire separate reference standards for identification

This positional isomerism has important implications for pharmaceutical quality control and regulatory compliance .

Future Research Directions

The study of meta-Fexofenadine continues to evolve, with several promising research directions:

  • Development of more sensitive and specific analytical methods for its detection at trace levels

  • Investigation of potential biological activity differences compared to Fexofenadine

  • Exploration of structure-property relationships to better understand the impact of positional isomerism

  • Enhancement of manufacturing processes to minimize meta-Fexofenadine formation during Fexofenadine production

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